5-Bromo-2-methylpyridine is a halogenated derivative of pyridine, characterized by the presence of a bromine atom at the 5-position and a methyl group at the 2-position of the pyridine ring. Its molecular formula is and it has a molecular weight of approximately 172.02 g/mol. The compound appears as a light yellow to off-white solid with a melting point ranging from 32 to 36 °C and a boiling point of around 74 °C at reduced pressure . It is soluble in organic solvents like ethyl acetate and chloroform but has limited solubility in water.
5-Bromo-2-methylpyridine serves as an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. It is utilized in the production of various nitrogen-containing heterocycles and has applications in dye manufacturing, pesticides, and flavoring agents .
Research indicates that 5-bromo-2-methylpyridine exhibits biological activity, particularly in its derivatives. Studies have shown that certain derivatives can act as inhibitors for various biological targets, making them potential candidates for drug development. For instance, compounds synthesized from 5-bromo-2-methylpyridine have demonstrated efficacy against certain cancer cell lines and have been investigated for their antimicrobial properties .
Several methods exist for synthesizing 5-bromo-2-methylpyridine:
5-Bromo-2-methylpyridine finds application across various fields:
Interaction studies involving 5-bromo-2-methylpyridine focus on its reactivity with nucleophiles and its role as a substrate in palladium-catalyzed reactions. These studies help elucidate its potential as a versatile intermediate in synthetic chemistry. Additionally, investigations into its biological interactions reveal insights into its mechanism of action against specific targets within biological systems .
Several compounds exhibit structural similarities to 5-bromo-2-methylpyridine. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-Bromo-2-methylpyridine | Bromine at the 3-position | Different reactivity patterns due to bromine position. |
6-Bromo-2-methylpyridine | Bromine at the 6-position | Often used in different synthetic pathways compared to 5-bromo variant. |
5-Chloro-2-methylpyridine | Chlorine instead of bromine at the 5-position | Exhibits different reactivity due to chlorine's electronegativity. |
5-Iodo-2-methylpyridine | Iodine at the 5-position | Higher reactivity due to iodine's larger atomic size and lower bond strength. |
Each of these compounds has distinct properties that influence their reactivity and applications in organic synthesis and medicinal chemistry, making them valuable in their respective domains while showcasing the unique role of 5-bromo-2-methylpyridine as an intermediate compound.
Irritant